1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Description
The compound 1-[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid (CAS: 862712-45-6) is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a furan-2-yl substituent at position 4 of the pyrimidine ring. The piperidine-4-carboxylic acid moiety provides a carboxylic acid functional group, which may enhance solubility or enable salt formation. Key properties include:
- Molecular formula: C₁₅H₁₄F₃N₃O₃
- Molecular weight: 341.29 g/mol
- Purity: 95% (typical commercial grade) . The trifluoromethyl group is known to improve metabolic stability and lipophilicity in medicinal chemistry contexts, while the furan ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)21-5-3-9(4-6-21)13(22)23/h1-2,7-9H,3-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRUPLJGYAXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with cyanacetamide, followed by cyclization to form the pyrimidine ring . The furan ring is then introduced through a substitution reaction, and the piperidine ring is added via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula: C15H14F3N3O3
- Molecular Weight: 341.29 g/mol
- CAS Number: 862712-45-6
Structural Characteristics
The compound features a piperidine ring with a carboxylic acid functional group, which enhances its solubility and reactivity. The presence of trifluoromethyl and furyl groups contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that the compound inhibits tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
- Antiviral Properties: Preliminary studies suggest that this compound may possess antiviral activity, particularly against RNA viruses. The mechanism appears to involve the inhibition of viral replication, although further investigation is needed to elucidate the exact pathways involved .
Agricultural Applications
The compound's unique structure allows it to be explored as a potential agricultural pesticide or herbicide:
- Pesticidal Activity: Initial tests have shown that compounds similar to 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid exhibit effective insecticidal properties against common agricultural pests. Field trials are ongoing to assess its efficacy and safety in real-world applications .
Material Science
In material science, the compound can be utilized in the development of advanced materials:
- Polymer Chemistry: The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers containing this compound show improved resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Pyrimidine Ring
Compound A : 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- Molecular formula : C₁₆H₁₈F₃N₅O₂
- Molecular weight : 369.35 g/mol
- CAS : 1006334-19-5
- Key difference: Replaces the furan-2-yl group with a 1,3-dimethylpyrazole substituent.
Compound B : 1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- Molecular formula : C₁₅H₁₅F₂N₃O₃
- Molecular weight : 323.30 g/mol
- CAS : 862659-10-7
- Key difference : Substitutes the trifluoromethyl group with a difluoromethyl group. The reduced fluorine content may lower electronegativity and affect binding affinity to hydrophobic pockets .
Compound C : 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Modifications to the Piperidine Moiety
Compound D : Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
Functional Group Additions
Compound E : 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
Comparative Data Table
Key Observations
Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (Target, A, D, E) enhances electronegativity and lipophilicity compared to difluoromethyl (B), which may influence receptor binding kinetics .
Piperidine Modifications : Carboxylic acid derivatives (Target, A, B, C) are polar and may favor aqueous solubility, while ester/amide derivatives (D, E) prioritize membrane permeability .
Biological Activity
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C₁₅H₁₄F₃N₃O₃ and a molecular weight of approximately 341.29 g/mol. This compound features a piperidine ring, a pyrimidine moiety, and a furyl group, contributing to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The unique structure of this compound allows for various interactions within biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to biological targets. The structural composition is summarized in the following table:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, known for its role in drug design. |
| Pyrimidine Moiety | A nitrogen-containing heterocycle that contributes to the compound's pharmacological profile. |
| Furyl Group | An aromatic component that enhances biological activity through π-π interactions. |
Sodium Channel Inhibition
Research indicates that 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid acts as an inhibitor of sodium channels, specifically Na v 1.8, which are implicated in pain signaling pathways. This suggests potential applications in pain management therapies. Preliminary studies have shown that modifications to the trifluoromethyl or piperidine components can enhance its pharmacological profile, making it a candidate for further investigation in drug development .
Anti-inflammatory and Analgesic Properties
Compounds with similar structural characteristics have been explored for their anti-inflammatory and analgesic properties. The inhibition of sodium channels correlates with reduced pain perception, indicating that this compound may exhibit similar therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant binding affinity to sodium channels compared to other similar compounds. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl substitution plays a critical role in enhancing biological activity .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C₁₁H₁₂F₃N₃O₂ | Lacks furyl group; simpler structure |
| 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid | C₁₂H₁₄F₃N₃O₂ | Methyl substitution alters activity |
| Ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate | C₁₃H₁₆F₃N₃O₂ | Ethyl ester form; different reactivity |
Q & A
Q. What synthetic methodologies are optimal for preparing 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid?
Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for pyrimidine ring formation and acid hydrolysis for carboxylate deprotection. For example:
- Step 1: Use Pd(OAc)₂ with XPhos ligand in tert-butanol at 40–100°C under inert atmosphere to couple furyl and trifluoromethyl groups to the pyrimidine core .
- Step 2: Hydrolysis of the methyl ester using concentrated HCl (36.5%) in water at 93–96°C for 17 hours to yield the carboxylic acid .
Key Considerations: Optimize reaction time and temperature to avoid side products like over-hydrolysis or ligand degradation.
Q. How can structural contradictions in NMR or mass spectrometry data be resolved for this compound?
Answer:
- NMR Analysis: Compare experimental / NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments. For example, the trifluoromethyl group () typically shows a singlet at ~110–120 ppm in NMR .
- Mass Spectrometry: Use high-resolution LC-MS to distinguish between isobaric species. For instance, confirm the molecular ion peak at m/z 357.09 (calculated for ) and monitor fragmentation patterns .
Q. What purification strategies are effective for isolating this compound?
Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient to separate polar impurities.
- Crystallization: Recrystallize from ethanol/water mixtures to enhance purity (>95%) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
Answer:
- Lipophilicity Enhancement: The group increases logP, improving membrane permeability.
- Metabolic Resistance: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in biological systems .
Experimental Validation: Perform in vitro metabolic assays using liver microsomes and compare with non-fluorinated analogs.
Q. What catalytic systems improve yield in the pyrimidine ring-forming step?
Answer:
- Pd/XPhos Systems: Achieve >80% yield in Suzuki-Miyaura coupling by pre-activating the catalyst with Cs₂CO₃ .
- Alternative Catalysts: Copper(I)-thiophene carboxylate for Ullmann-type couplings under milder conditions (60°C, 12h) .
Mechanistic Insight: Monitor reaction progress via in situ IR to detect intermediate formation and adjust catalyst loading dynamically.
Q. How can computational modeling predict binding interactions of this compound with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The piperidine-carboxylic acid moiety may act as a hydrogen bond donor/accepto.
- MD Simulations: Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
Q. What strategies address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
- Prodrug Design: Synthesize ester or amide derivatives that hydrolyze in vivo to release the active carboxylic acid .
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
Answer:
- PK/PD Modeling: Correlate plasma concentration-time profiles (AUC, ) with target engagement using ELISA or Western blot.
- Tissue Distribution Studies: Use radiolabeled -analogs to quantify compound accumulation in target organs .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 2–5 mol% | >80% yield |
| HCl Concentration | 30–37% | 95% conversion |
| Reaction Temp. | 93–96°C (hydrolysis) | Minimal degradation |
Q. Table 2. Comparative Bioactivity Data
| Derivative | IC₅₀ (nM) | logP | Half-life (h) |
|---|---|---|---|
| Parent Compound | 120 | 2.1 | 4.5 |
| CF₃-Substituted | 85 | 2.8 | 6.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
